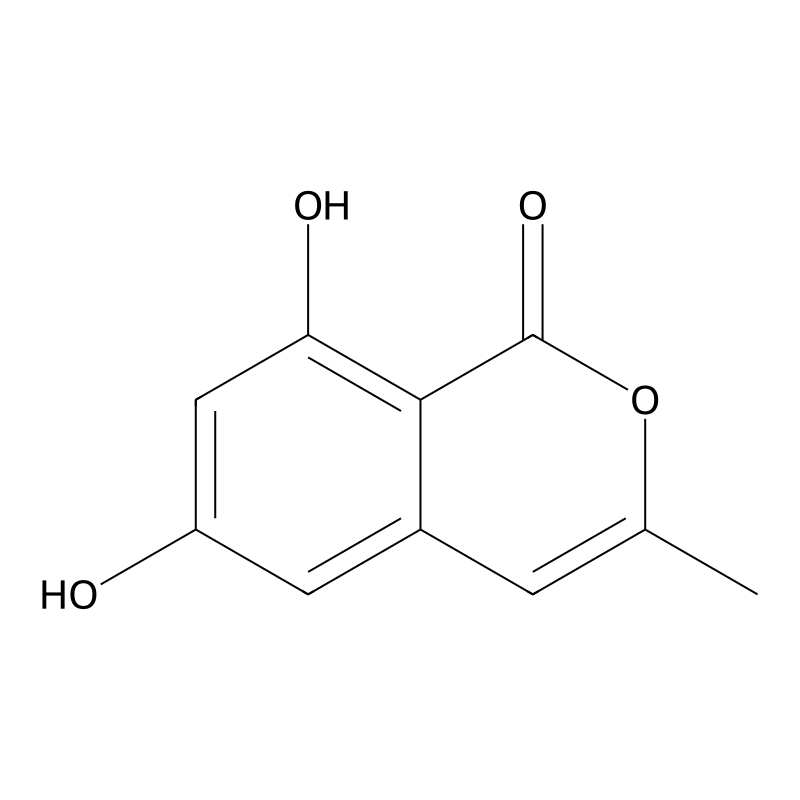

3,4-Dehydro-6-hydroxymellein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While 3,4-dehydro-6-hydroxymellein is listed in various scientific databases, including PubChem and the European Bioinformatics Institute (EMBL-EBI) , there is currently limited published research directly investigating its applications.

Potential Research Areas

Based on its structural similarity to other well-studied isocoumarins, 3,4-dehydro-6-hydroxymellein might hold potential for research in various areas, including:

- Antimicrobial activity: Several isocoumarins exhibit antimicrobial properties . Research could explore the potential of 3,4-dehydro-6-hydroxymellein against various pathogens.

- Antioxidant activity: Many isocoumarins possess antioxidant properties . Studies could investigate the potential of 3,4-dehydro-6-hydroxymellein as an antioxidant agent.

- Phytoalexin activity: Some isocoumarins act as phytoalexins, natural defense compounds produced by plants in response to stress . Research could explore whether 3,4-dehydro-6-hydroxymellein exhibits similar properties in plants.

Future Research

Further research is necessary to fully understand the potential applications of 3,4-dehydro-6-hydroxymellein. This might involve:

- Isolating and purifying the compound from natural sources or synthesizing it in a laboratory.

- Conducting in vitro and in vivo studies to evaluate its potential biological activities.

- Investigating its mechanism of action if any biological effects are observed.

3,4-Dehydro-6-hydroxymellein is a naturally occurring compound with the molecular formula C₁₀H₈O₄ and a unique structural configuration that classifies it as an isochromane derivative. It has been identified in various organisms, including Conoideocrella tenuis and members of the Streptomyces genus, highlighting its biological significance and potential ecological roles .

The compound has demonstrated notable biological activities, including antimicrobial properties. Its presence in plant tissues suggests a role in plant defense mechanisms against pathogens. Additionally, studies indicate that it may exhibit antioxidant activities, contributing to its potential therapeutic applications . The specific mechanisms through which it exerts these effects are still under investigation.

Synthesis of 3,4-dehydro-6-hydroxymellein can be achieved through various methods:

- Biological Synthesis: This involves the extraction from natural sources such as fungi or plants where it is biosynthesized.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors. For example, condensation reactions followed by selective oxidation steps can yield this compound from more basic isochromane derivatives .

3,4-Dehydro-6-hydroxymellein has potential applications in:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it could be explored for developing new drugs.

- Agriculture: Its role as a phytoalexin suggests applications in crop protection against diseases.

- Biotechnology: It may serve as a biochemical marker or substrate in various enzymatic processes within metabolic engineering .

Interaction studies have shown that 3,4-dehydro-6-hydroxymellein can participate in various biochemical pathways. For instance, it acts as an acceptor for methylation reactions catalyzed by specific methyltransferases. This property indicates its potential role in metabolic pathways leading to other bioactive compounds . Further research is needed to elucidate the full scope of its interactions within biological systems.

Several compounds share structural similarities with 3,4-dehydro-6-hydroxymellein. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 6-Hydroxymellein | C₁₀H₁₀O₄ | Hydroxy-substituted derivative of mellein |

| Mellein | C₉H₈O₄ | Parent compound with significant biological activity |

| 6-Methoxymellein | C₁₁H₁₂O₄ | Methylated derivative with enhanced properties |

Uniqueness of 3,4-Dehydro-6-hydroxymellein: Unlike its analogs, 3,4-dehydro-6-hydroxymellein features a distinct dehydro configuration that may influence its reactivity and biological activity. This unique structure allows it to participate in specific biochemical interactions that other similar compounds may not.

Polyketide Synthase-Mediated Pathways

3,4-Dehydro-6-hydroxymellein represents a critical intermediate in fungal polyketide biosynthesis, produced through sophisticated polyketide synthase-mediated pathways [1]. The compound serves as a substrate for 6-hydroxymellein-O-methyltransferase, which catalyzes the methylation reaction using S-adenosyl-L-methionine as a methyl donor to produce 3,4-dehydro-6-methoxymellein [5] [6]. This enzymatic conversion demonstrates the compound's role as a precursor in phytoalexin biosynthesis pathways.

The biosynthetic pathway involves collaboration between multiple polyketide synthase systems, particularly the interaction between TerA and TerB enzymes in fungal systems [3]. TerA functions as a canonical non-reducing polyketide synthase, while TerB acts as a polyketide synthase-like protein containing inactive dehydratase and C-methyltransferase domains alongside a functional ketoreductase domain [3]. This collaborative mechanism produces 6-hydroxymellein as a key intermediate, from which 3,4-dehydro-6-hydroxymellein can be derived through subsequent enzymatic modifications.

The polyketide synthase pathway follows the acetate-malonate biosynthetic route, where the formation involves condensation of acetyl-coenzyme A with multiple malonyl-coenzyme A units [1]. The 6-hydroxymellein synthase, characterized as a multifunctional polyketide enzyme, catalyzes two distinct reactions: the condensation of one acetyl-coenzyme A and four malonyl-coenzyme A molecules to form the pentaketamethylene chain, followed by nicotinamide adenine dinucleotide phosphate-dependent ketoreduction at the triketide intermediate stage [1].

| Enzyme System | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|

| TerA | Non-reducing polyketide synthase | Acetyl-CoA + Malonyl-CoA | Polyketide intermediate | - |

| TerB | Ketoreductase collaboration | Polyketide intermediate | 6-hydroxymellein | NADPH |

| 6-hydroxymellein-O-methyltransferase | Methylation | 3,4-dehydro-6-hydroxymellein | 3,4-dehydro-6-methoxymellein | S-adenosyl-L-methionine |

Enzymatic Pathways and Catalytic Mechanisms

The enzymatic pathways responsible for 3,4-dehydro-6-hydroxymellein biosynthesis involve sophisticated catalytic mechanisms that demonstrate remarkable substrate specificity and stereochemical control [18] [19]. The ketoreductase domain plays a crucial role in recognizing and differentiating polyketide intermediates, providing mechanistic explanation for the programmed ketoreduction in partially reducing polyketide synthases [18].

The 6-hydroxymellein-O-methyltransferase enzyme exhibits explicit specificity for the hydroxyl moiety at the 6-position of isocoumarin structures [5]. Besides 6-hydroxymellein, 3,4-dehydro-6-hydroxymellein represents the only other substrate tested and accepted by this enzyme, forming the corresponding 6-methoxy derivative [5] [6]. This substrate specificity demonstrates the enzyme's precise recognition mechanism for isocoumarin derivatives with specific hydroxyl group positioning.

The catalytic mechanism involves a putative catalytic triad consisting of tyrosine, serine, and lysine residues identified in ketoreductase domains [19]. The conserved tyrosine serves as a proton-donating catalytic residue, while the serine and lysine residues participate in the catalytic mechanism [19]. Mutations in any of these three amino acid residues result in complete abolition of ketoreductase activity, confirming their essential roles in the enzymatic process.

The biosynthetic pathway demonstrates temporal control over substrate processing, where the fully active enzyme homodimer catalyzes sequential reactions in a programmed manner [1]. The enzyme alignment in a head-to-tail direction forms two complete reaction centers, with each monomer containing functional domains for ketoreduction and acyl condensation [1]. In the absence of nicotinamide adenine dinucleotide phosphate or when the homodimer is dissociated into monomeric subunits, triacetic acid lactone is liberated as a derailment product, indicating the critical importance of proper enzyme assembly for product formation.

| Catalytic Residue | Function | Mutation Effect | Substrate Recognition |

|---|---|---|---|

| Tyrosine | Proton donor | Complete activity loss | Essential for recognition |

| Serine | Catalytic mechanism | Partial activity loss | Required for binding |

| Lysine | Catalytic mechanism | Partial activity loss | Stabilizes transition state |

Genetic Clusters and Regulatory Elements

The genetic organization of 3,4-dehydro-6-hydroxymellein biosynthesis involves complex gene clusters with sophisticated regulatory mechanisms [22] [24]. In Aspergillus terreus, the terrein biosynthesis gene cluster consists of eleven genes (terA through terJ, and terR), where terA encodes the key non-reducing polyketide synthase enzyme [22]. The cluster-specific transcription factor TerR regulates the expression of structural genes within the cluster, demonstrating the coordinated genetic control of polyketide biosynthesis.

The transcriptional regulation involves multiple levels of control, including global transcription factors AreA and AtfA, which are essential for terrein biosynthesis gene cluster induction during nitrogen starvation conditions [22]. AreA recognizes the deoxyribonucleic acid-binding motif HGATAR, with two adjacent binding sites required for transcriptional activation due to dimer formation [22]. The terR promoter contains two putative AreA binding sites that match the HGATAR consensus sequence, positioned at -59 and -72 relative to the translational start point.

Iron homeostasis regulation also plays a crucial role in the biosynthetic pathway, with the iron response regulator HapX controlling both siderophore and terrein biosynthesis [22]. Under iron limitation conditions, HapX functions as a transcriptional inducer, while SreA acts as a repressor in the presence of iron, creating a balanced regulatory system that responds to cellular iron status [22].

The regulatory network demonstrates temporal control over gene expression, where the regulators areA and atfA show time-dependent increases in expression [22]. The regulator terR reaches maximum upregulation after twelve hours, while expression of TerR-controlled terrein biosynthesis genes terA and terB continues to increase and reaches peak levels at twenty-four hours [22].

| Regulatory Element | Function | Binding Site | Regulation Type | Response Condition |

|---|---|---|---|---|

| TerR | Cluster-specific activator | terA, terB promoters | Positive | Constitutive |

| AreA | Global nitrogen regulator | HGATAR motif | Positive | Nitrogen starvation |

| AtfA | Stress response factor | Various promoters | Positive | Stress conditions |

| HapX | Iron homeostasis regulator | Iron-responsive elements | Positive | Iron limitation |

| SreA | Iron repressor | Iron-responsive elements | Negative | Iron sufficiency |

Comparative Biosynthesis Across Organisms

The biosynthesis of 3,4-dehydro-6-hydroxymellein and related compounds demonstrates remarkable diversity across different organisms, with distinct evolutionary adaptations in various fungal, bacterial, and plant systems [26] [27]. Phylogenetic analysis reveals that fungal polyketide synthases involved in mellein biosynthesis form distinct clades, with some systems showing evidence of horizontal gene transfer from bacteria to fungi [14].

In fungal systems, the mellein synthase exhibits distinct ketoreduction patterns compared to other partially reducing polyketide synthases [18]. The enzyme demonstrates remarkable substrate specificity despite sharing head-to-tail homology with several fungal and bacterial partially reducing polyketide synthases [18]. This specificity variation represents evolutionary adaptation to produce different polyketide products from similar enzymatic machinery.

Plant systems demonstrate alternative approaches to isocoumarin biosynthesis, with carrot (Daucus carota) producing 6-methoxymellein as a phytoalexin through the action of 6-hydroxymellein-O-methyltransferase [5] [6]. The plant enzyme shows similar substrate specificity to fungal systems, accepting both 6-hydroxymellein and 3,4-dehydro-6-hydroxymellein as substrates [6]. However, the regulatory mechanisms and gene organization differ significantly from fungal systems.

Bacterial systems present unique evolutionary perspectives, with Saccharopolyspora erythraea producing mellein through a partially reducing polyketide synthase system [24]. The bacterial mellein synthase shows convergent evolution with fungal systems, producing the same polyketide product despite independent evolutionary origins [24]. This convergence suggests that mellein biosynthesis represents an optimal solution for certain biological functions across different taxonomic groups.

Comparative genomic analysis reveals that polyketide synthase genes involved in mellein biosynthesis show discontinuous distributions among fungal species, explicable by gene duplication, divergence, and gene loss rather than horizontal gene transfer among fungi [14]. Different fungal genomes share few putative orthologous polyketide synthase genes, even between closely related genomes within the same class or genus [14].

| Organism Group | Biosynthetic System | Product | Evolutionary Origin | Regulatory Mechanism |

|---|---|---|---|---|

| Fungi (Aspergillus) | TerA/TerB collaboration | 6-hydroxymellein | Native fungal system | TerR-mediated cluster control |

| Plants (Daucus carota) | O-methyltransferase | 6-methoxymellein | Plant-specific adaptation | Stress-responsive regulation |

| Bacteria (Saccharopolyspora) | Partially reducing polyketide synthase | R-mellein | Convergent evolution | Unknown mechanism |

| Fungi (Penicillium) | Mellein synthase | R-mellein | Fungal-specific clade | Constitutive expression |

3,4-Dehydro-6-hydroxymellein functions as a critical component in plant defense mechanisms, particularly through its role in phytoalexin biosynthesis and production. Research has demonstrated that this compound serves as a substrate for the enzyme 6-hydroxymellein methyltransferase, which catalyzes the conversion to 6-methoxymellein, a well-established phytoalexin in carrot tissues [1] [2]. The methyltransferase enzyme specifically accepts 3,4-dehydro-6-hydroxymellein as a substrate at the same rate as 6-hydroxymellein, indicating its important role in the phytoalexin biosynthetic pathway [2].

In carrot cell cultures, 3,4-dehydro-6-hydroxymellein production is induced in response to various elicitors including copper chloride, oligogalacturonide elicitors, and ethylene [3]. This induction occurs concomitantly with phytoalexin accumulation, suggesting a coordinated response to pathogen attack or stress conditions [4]. The compound's role in plant defense extends beyond simple precursor function, as it participates in the complex network of secondary metabolite signaling that coordinates plant growth and defense responses [5] [6].

The biosynthetic pathway leading to 3,4-dehydro-6-hydroxymellein involves the condensation of acetyl-coenzyme A and malonyl-coenzyme A molecules through the acetate-malonate pathway [3] [7]. This polyketide biosynthesis occurs via the action of multifunctional enzymes including 6-hydroxymellein synthase, which catalyzes both the condensation reactions and the NADPH-dependent ketoreduction processes [8] [9]. The resulting compound then serves as a substrate for further modifications that lead to the production of active phytoalexins.

Plant defense mechanisms involving 3,4-dehydro-6-hydroxymellein also include its participation in the broader secondary metabolite network that regulates defense gene expression and hormone signaling pathways [6]. Research has shown that related compounds can influence jasmonic acid signaling, which is crucial for plant defense responses against herbivores and pathogens [10] [6]. The compound's ability to modulate these signaling pathways demonstrates its importance in coordinating plant defense responses at multiple levels.

Antimicrobial and Phytotoxic Activity

3,4-Dehydro-6-hydroxymellein exhibits significant antimicrobial activity against various bacterial and fungal pathogens. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial properties, with minimum inhibitory concentration values ranging from 66.7 μM against Bacillus subtilis to higher concentrations against other bacterial strains [11]. The antimicrobial mechanism involves multiple pathways including cell membrane disruption, protein synthesis inhibition, and interference with essential enzymatic processes [12] [13].

The compound's antimicrobial activity has been particularly well-documented in studies of endophytic fungi that produce mellein derivatives. Research by Saraswathi and colleagues demonstrated that mellein compounds isolated from Lasiodiplodia theobromae exhibited potent anti-Xanthomonas activity with minimum inhibitory concentrations ranging from 1.9 to 62.5 μg/ml against eleven different Xanthomonas strains [13]. The mechanism of action involves rupturing of bacterial cell walls, as confirmed by scanning electron microscope analysis showing cellular damage in treated bacterial populations [13].

Phytotoxic properties of 3,4-dehydro-6-hydroxymellein have been extensively studied in various plant systems. The compound demonstrates selective toxicity toward different plant species, with monocotyledonous plants showing greater sensitivity than dicotyledonous species [14] [11]. In studies using Lactuca sativa (lettuce) and Agrostis stolonifera (bentgrass), the compound exhibited IC50 values of approximately 100 μM for bentgrass root growth inhibition, while showing reduced activity against lettuce [14].

The phytotoxic mechanism involves multiple cellular targets including chloroplast damage, photosynthetic inhibition, and disruption of cellular membrane integrity [14] [15]. Research has shown that 3,4-dehydro-6-hydroxymellein can cause necrotic lesions on plant leaves, with symptoms appearing within hours of application [15]. The compound's ability to induce plant cell death makes it a potential candidate for development as a bioherbicide, particularly for controlling monocotyledonous weeds [14].

Colletotrichum species research has revealed that 3,4-dehydro-6-hydroxymellein production correlates with disease severity in infected plants [15]. The compound contributes to the pathogenicity of these fungi by causing tissue damage that facilitates hyphal penetration and colonization of host tissues [15]. This dual role as both a phytotoxin and a pathogenicity factor demonstrates the compound's importance in plant-pathogen interactions.

Neurotoxic and Hepatotoxic Properties

Limited direct research exists on the neurotoxic and hepatotoxic properties of 3,4-dehydro-6-hydroxymellein specifically. However, safety data sheets indicate that the compound may cause respiratory irritation and requires careful handling to avoid potential toxic effects. The compound is classified as causing skin irritation, eye irritation, and potential respiratory system effects, suggesting systemic toxicity concerns.

Related mellein compounds have been studied for their potential toxic effects on various organ systems. Research on fungal metabolites from Aspergillus species has shown that some mellein derivatives can exhibit hepatotoxic properties, particularly when produced by mycotoxin-producing fungi. The structural similarity between 3,4-dehydro-6-hydroxymellein and known hepatotoxic compounds suggests potential for liver toxicity at high concentrations.

The compound's potential neurotoxicity may be related to its ability to cross cellular membranes and interfere with essential cellular processes. Studies of related isocoumarin compounds have shown that some derivatives can affect neuronal function through disruption of neurotransmitter systems and cellular energy metabolism. However, specific neurotoxicity data for 3,4-dehydro-6-hydroxymellein remains limited.

Hepatotoxic potential of mellein derivatives has been documented in studies of Aspergillus ochraceus, which produces both mellein and 4-hydroxymellein alongside the known hepatotoxin ochratoxin A. The structural similarity between these compounds suggests that 3,4-dehydro-6-hydroxymellein may share some hepatotoxic properties, particularly regarding mitochondrial dysfunction and cellular damage mechanisms.

Safety considerations for 3,4-dehydro-6-hydroxymellein include proper handling procedures to minimize exposure risks. The compound requires use in well-ventilated areas with appropriate personal protective equipment to prevent inhalation, skin contact, and eye exposure. These safety requirements reflect the potential for systemic toxicity, though specific organ toxicity data requires further research to establish definitive toxicological profiles.